molecular formula C25H29N3O3S B2418686 4-ethyl-N-(naphthalen-1-ylmethyl)-N-tosylpiperazine-1-carboxamide CAS No. 899745-04-1

4-ethyl-N-(naphthalen-1-ylmethyl)-N-tosylpiperazine-1-carboxamide

Cat. No.: B2418686
CAS No.: 899745-04-1
M. Wt: 451.59
InChI Key: OAEWTKSBGVFTNO-UHFFFAOYSA-N
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Description

4-ethyl-N-(naphthalen-1-ylmethyl)-N-tosylpiperazine-1-carboxamide is a complex organic compound with a unique structure that combines several functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-ethyl-N-(naphthalen-1-ylmethyl)-N-tosylpiperazine-1-carboxamide typically involves multiple steps, starting with the preparation of the piperazine ring and subsequent functionalization. One common method involves the reaction of 4-ethylpiperazine with naphthalen-1-ylmethyl chloride under basic conditions to form the intermediate 4-ethyl-N-(naphthalen-1-ylmethyl)piperazine. This intermediate is then reacted with tosyl chloride in the presence of a base to yield the final product .

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

4-ethyl-N-(naphthalen-1-ylmethyl)-N-tosylpiperazine-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the tosyl group, using reagents like sodium methoxide or potassium cyanide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium methoxide in methanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

4-ethyl-N-(naphthalen-1-ylmethyl)-N-tosylpiperazine-1-carboxamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-ethyl-N-(naphthalen-1-ylmethyl)-N-tosylpiperazine-1-carboxamide involves its interaction with specific molecular targets. This compound may act by binding to receptors or enzymes, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-ethyl-N-(naphthalen-1-ylmethyl)-N-tosylpiperazine-1-carboxamide is unique due to its combination of functional groups, which confer specific chemical properties and potential applications. Its structure allows for diverse reactivity and interactions with biological targets, making it a valuable compound for research and development.

Properties

IUPAC Name

4-ethyl-N-(4-methylphenyl)sulfonyl-N-(naphthalen-1-ylmethyl)piperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H29N3O3S/c1-3-26-15-17-27(18-16-26)25(29)28(32(30,31)23-13-11-20(2)12-14-23)19-22-9-6-8-21-7-4-5-10-24(21)22/h4-14H,3,15-19H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OAEWTKSBGVFTNO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)C(=O)N(CC2=CC=CC3=CC=CC=C32)S(=O)(=O)C4=CC=C(C=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H29N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

451.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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